N-[3-(Furan-2-yl)propyl]-N'-phenylurea
Description
N-[3-(Furan-2-yl)propyl]-N'-phenylurea is a urea derivative characterized by a furan-2-ylpropyl group attached to one nitrogen atom of the urea moiety and a phenyl group to the other.
Properties
CAS No. |
110203-69-5 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[3-(furan-2-yl)propyl]-3-phenylurea |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-12-6-2-1-3-7-12)15-10-4-8-13-9-5-11-18-13/h1-3,5-7,9,11H,4,8,10H2,(H2,15,16,17) |
InChI Key |
SLKMAWOBMOLFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)propyl]-N’-phenylurea typically involves the reaction of 3-(furan-2-yl)propylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of N-[3-(Furan-2-yl)propyl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-yl)propyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N-[3-(Furan-2-yl)propyl]-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and therapeutic effects. The furan ring and phenylurea moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-(2-Chloro-4-pyridyl)-N'-phenylurea (CPPU)
- Structure : Replaces the furan-2-ylpropyl group with a 2-chloro-4-pyridyl moiety.
- Application : CPPU is a plant growth regulator used to enhance fruit size and yield in crops like grapes. Evidence shows that it improves fruit set, soluble solid content, and reduces abscission when combined with gibberellin .
N-[3-(10H-Phenothiazin-10-yl)propyl]urea Derivatives
- Structure: Features a phenothiazine ring instead of furan.
- Activity: These derivatives exhibit antimicrobial and antituberculosis activities due to the phenothiazine moiety, which is known for its redox-active and intercalative properties .
3-[3-(Dimethylamino)propyl]-1-phenylurea
- Structure: Contains a dimethylamino group instead of furan.
- Properties: Limited toxicological data exist, but the dimethylamino group introduces basicity and hydrophilicity, which could influence solubility and membrane permeability compared to the hydrophobic furan .
Functional Group Variations
Thiourea Analogs (e.g., N-Phenyl-N'-(3-phenylpropyl)thiourea)
Acrylamide Derivatives (e.g., DM489)
- Structure : Features an acrylamide group with a furan substituent.
- Activity: DM489, a neuropathic pain inhibitor, highlights the role of the furan ring in modulating biological activity. However, the acrylamide functional group enables covalent binding to targets, unlike the non-covalent interactions typical of ureas .
Agricultural and Pesticidal Ureas
- Fenuron (N,N-Dimethyl-N'-phenylurea): A herbicide with simple substituents (methyl groups), demonstrating that minor structural changes drastically alter application scope. Fenuron lacks the furan or chloro-pyridyl groups, resulting in broader, less selective herbicidal activity .
- Isoproturon (N,N-Dimethyl-N'-(4-isopropylphenyl)urea) : Selective herbicide showing how bulky substituents (e.g., isopropylphenyl) enhance target specificity. The furan-propyl group in the target compound may similarly influence selectivity in agrochemical contexts .
Data Tables
Table 1: Structural and Functional Comparison of Urea Derivatives
Table 2: Impact of Functional Group Modifications
| Functional Group | Example Compound | Key Property/Effect |
|---|---|---|
| Urea | This compound | Hydrogen bonding, bioactivity modulation |
| Thiourea | N-Phenyl-N'-(3-phenylpropyl)thiourea | Enhanced metal chelation, stronger H-bonding |
| Acrylamide | DM489 (furan-acrylamide) | Covalent target binding, neuropathic inhibition |
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